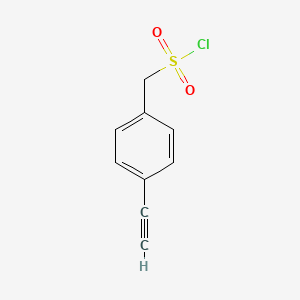
1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain. The presence of a bromomethyl group and a methoxyethoxy group attached to the cyclobutane ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane can be achieved through several synthetic routes. One common method involves the bromination of a cyclobutane derivative. For example, starting with 1-(Hydroxymethyl)-1-((2-methoxyethoxy)methyl)cyclobutane, bromination can be carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution for oxidation to alcohols.
Reduction: Lithium aluminum hydride (LiAlH4) in ether for reduction to methyl derivatives.
Major Products
Substitution: Formation of azide, amine, or ether derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The presence of the methoxyethoxy group can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-((2-methoxyethoxy)methyl)cyclobutane
- 1-(Iodomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane
- 1-(Bromomethyl)-1-((2-ethoxyethoxy)methyl)cyclobutane
Properties
Molecular Formula |
C9H17BrO2 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methoxyethoxymethyl)cyclobutane |
InChI |
InChI=1S/C9H17BrO2/c1-11-5-6-12-8-9(7-10)3-2-4-9/h2-8H2,1H3 |
InChI Key |
NERMBCCSMCZQAK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1(CCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



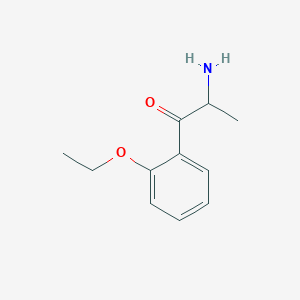
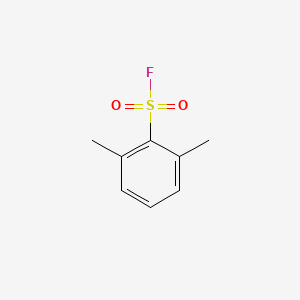
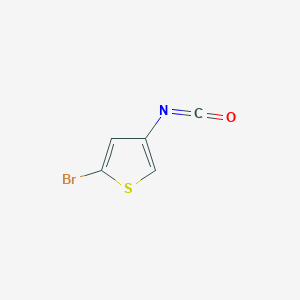


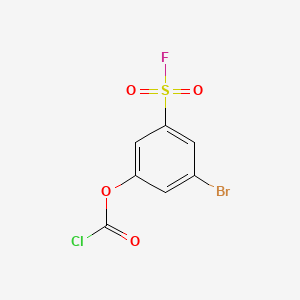
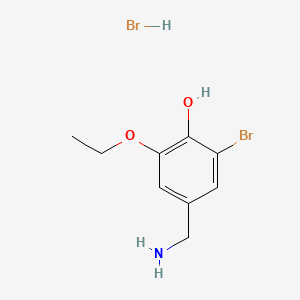
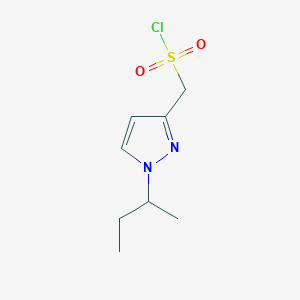
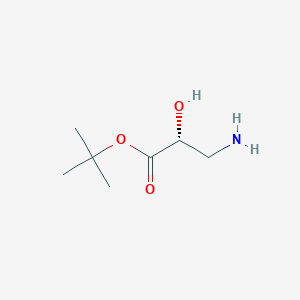
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)

![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
